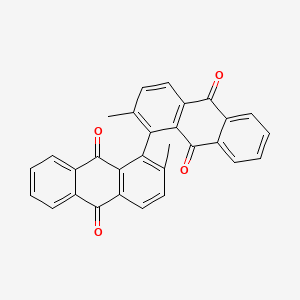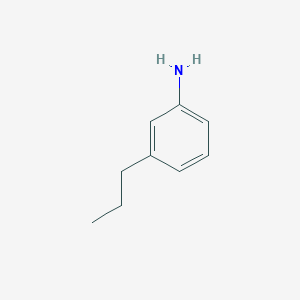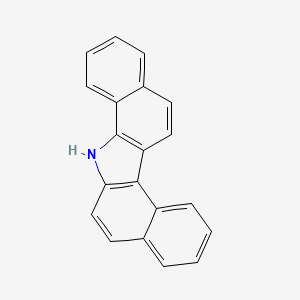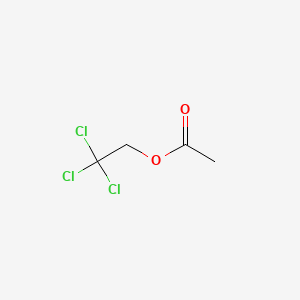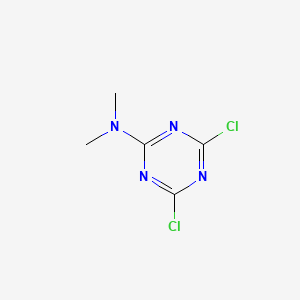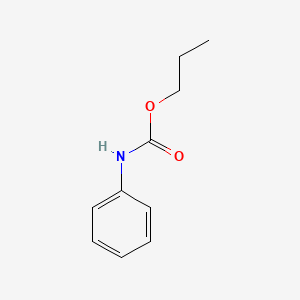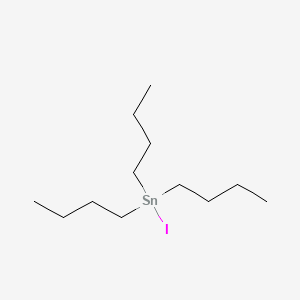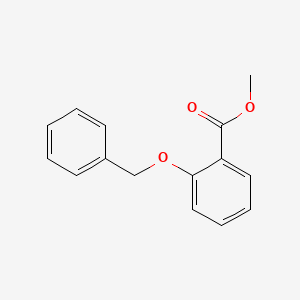
Benzoate de méthyle et de 2-benzyloxy
Vue d'ensemble
Description
Methyl 2-benzyloxybenzoate is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-benzyloxybenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71631. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-benzyloxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-benzyloxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Benzoate de méthyle et de 2-benzyloxy : Une Analyse Complète des Applications de Recherche Scientifique
Application dans l'Industrie des Parfums : Le this compound, apparenté au benzoate de benzyle, est utilisé comme agent de préfixation dans les parfums pour améliorer la stabilité et les caractéristiques olfactives des ingrédients principaux .
Plastifiant pour les Polymères et la Cellulose : Il sert de plastifiant, améliorant la flexibilité et réduisant la fragilité des polymères et des matériaux cellulosiques .
Acaricide dans l'Industrie Agroalimentaire : En tant qu'acaricide, il aide à contrôler les infestations d'acariens dans diverses applications de l'industrie alimentaire .
Efficacité des Pesticides : Des études ont montré que des composés apparentés, tels que le benzoate de méthyle, sont des pesticides efficaces contre une variété de ravageurs agricoles et urbains .
Recherche Pharmacologique : Des dérivés du benzoate de benzyle ont été testés pour leur activité anticancéreuse contre des lignées cellulaires telles que HL-60, indiquant des applications potentielles dans la synthèse de médicaments et la recherche pharmacologique .
Recherche en Protéomique : Le this compound est utilisé dans la recherche en protéomique en raison de ses interactions moléculaires spécifiques qui peuvent être cruciales pour comprendre les fonctions des protéines .
Activité Antimicrobienne : Des composés apparentés, tels que les benzimidazoles, ont montré leur efficacité contre diverses souches de microorganismes, suggérant des applications antimicrobiennes potentielles pour les dérivés du this compound .
Etude des Interactions Moléculaires : Les interactions du composé avec d'autres molécules, comme dans les mélanges liquides binaires, sont étudiées pour comprendre ses effets sur le comportement moléculaire .
Mécanisme D'action
Target of Action
Methyl 2-benzyloxybenzoate is a specialty product used in proteomics research . .
Biochemical Pathways
The coordinated and high-level expression of biosynthetic pathway genes result in the massive emission of floral methyl benzoate . .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could potentially influence its bioavailability and pharmacokinetic properties.
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and activity. Methyl 2-benzyloxybenzoate is known to be stable at room temperature
Analyse Biochimique
Biochemical Properties
Methyl 2-benzyloxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been tested against the HL-60 cell line for anticancer activity . The compound’s interactions with biomolecules often involve hydrogen-bonding and π-π stacking interactions, which help stabilize its structure and influence its biochemical behavior .
Cellular Effects
Methyl 2-benzyloxybenzoate affects various types of cells and cellular processes. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, its anticancer activity against the HL-60 cell line suggests that it can alter gene expression and disrupt cellular metabolism, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-benzyloxybenzoate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to form hydrogen bonds and π-π stacking interactions with enzymes and proteins, which can inhibit or activate specific biochemical pathways .
Dosage Effects in Animal Models
The effects of Methyl 2-benzyloxybenzoate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anticancer activity, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and safe dosage ranges is crucial for its potential therapeutic applications .
Metabolic Pathways
Methyl 2-benzyloxybenzoate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical activity .
Transport and Distribution
Within cells and tissues, Methyl 2-benzyloxybenzoate is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation, which can impact its biochemical effects .
Subcellular Localization
The subcellular localization of Methyl 2-benzyloxybenzoate is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function within the cell .
Propriétés
IUPAC Name |
methyl 2-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)13-9-5-6-10-14(13)18-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULHVBYAYSGTKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290895 | |
| Record name | Methyl 2-benzyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55142-16-0 | |
| Record name | 55142-16-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-benzyloxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
